Isobutyladrenaline

Description

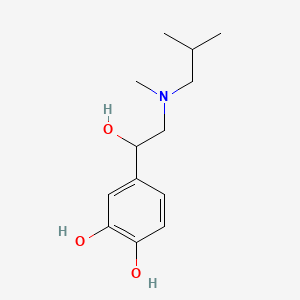

Structure

2D Structure

3D Structure

Properties

CAS No. |

63905-43-1 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

4-[1-hydroxy-2-[methyl(2-methylpropyl)amino]ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C13H21NO3/c1-9(2)7-14(3)8-13(17)10-4-5-11(15)12(16)6-10/h4-6,9,13,15-17H,7-8H2,1-3H3 |

InChI Key |

AXANOVHCGVRAQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C)CC(C1=CC(=C(C=C1)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations of Isobutyladrenaline

Established Synthetic Pathways for Isobutyladrenaline Racemates

The synthesis of racemic this compound, also known as N-isobutylnorepinephrine, typically involves established methods for N-alkylation of norepinephrine (B1679862) or related catecholamine precursors. A primary and versatile method is reductive amination . harvard.eduyoutube.comjocpr.com This process involves the reaction of norepinephrine with isobutyraldehyde (B47883) (2-methylpropanal) to form an intermediate imine or iminium ion, which is then reduced to the final secondary amine product. harvard.edumasterorganicchemistry.com

The key steps in reductive amination are:

Imine Formation: Norepinephrine's primary amine group nucleophilically attacks the carbonyl carbon of isobutyraldehyde. This is followed by dehydration to form a Schiff base or imine.

Reduction: The formed imine is then reduced to a secondary amine. Common reducing agents for this step include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the aldehyde. harvard.edumasterorganicchemistry.com Catalytic hydrogenation is another viable reduction method. youtube.com

This approach is highly effective for creating N-substituted catecholamines and avoids the overalkylation that can occur with direct alkylation using alkyl halides. harvard.edu The synthesis of racemic mixtures can be achieved by starting with achiral materials or by mixing equal amounts of enantiomers. numberanalytics.comnumberanalytics.com

An alternative strategy involves the N-alkylation of a protected norepinephrine derivative. The catechol hydroxyl groups are often protected as benzyl (B1604629) ethers to prevent side reactions. The protected norepinephrine can then be reacted with an isobutyl halide (e.g., isobutyl bromide). Subsequent removal of the protecting groups, typically by catalytic hydrogenation, yields the final product.

| Method | Reactants | Key Reagents/Catalysts | General Outcome |

| Reductive Amination | Norepinephrine, Isobutyraldehyde | NaBH3CN, NaBH(OAc)3, or H2/Pd | Forms the secondary amine directly, avoids overalkylation. harvard.edumasterorganicchemistry.com |

| Direct Alkylation | Protected Norepinephrine, Isobutyl Halide | Benzyl protecting groups, Pd/C for deprotection | Requires protection/deprotection steps. |

Enantioselective Synthesis Strategies for this compound Stereoisomers

Producing specific stereoisomers (enantiomers) of this compound is crucial as different enantiomers often exhibit distinct biological activities. Two main strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: This method begins with the synthesis of a racemic mixture of this compound. ic.ac.uk The enantiomers are then separated. A common technique is the formation of diastereomeric salts. libretexts.org The racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid. This reaction creates a mixture of two diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid). These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. numberanalytics.comlibretexts.org After separation, the desired amine enantiomer is recovered by neutralizing the salt.

Asymmetric Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution. libretexts.org This is often achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction. libretexts.orgorganic-chemistry.org For catecholamine synthesis, a key strategy is the asymmetric reduction of a ketone precursor. For instance, a precursor ketone can be reduced using a chiral reducing agent, such as a borane (B79455) complexed with a chiral ligand (e.g., a chiral oxazaborolidine catalyst), to produce the desired chiral alcohol intermediate with high enantiomeric excess. organic-chemistry.org

Another powerful method is the use of enzymes in asymmetric reductive amination. Imine reductases (IREDs) can catalyze the reduction of an imine intermediate with high stereoselectivity, yielding a specific enantiomer of the final amine. researchgate.netnih.govresearchgate.net

| Strategy | Description | Key Features |

| Chiral Resolution | Separation of a racemic mixture. | Involves forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. libretexts.org |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Uses chiral catalysts or enzymes (e.g., IREDs) to control stereochemistry during the reaction, often achieving high enantiomeric excess. libretexts.orgorganic-chemistry.orgresearchgate.net |

Design and Synthesis of Novel this compound Analogues and Derivatives

The synthesis of this compound analogues is a key area of research aimed at exploring structure-activity relationships. Modifications are typically made to the N-alkyl substituent, the catechol ring, or the ethanolamine (B43304) side chain.

Research has focused on creating derivatives where the N-alkyl group is extended or functionalized. For example, series of N-(hydroxyalkyl) and N-(carboxyalkyl) catecholamine derivatives have been synthesized. researchgate.netnih.gov These are often prepared via reductive amination of norepinephrine with a keto acid or by coupling a functionalized amine with a protected catecholamine precursor. researchgate.net The goal of these modifications can be to alter the compound's interaction with adrenergic receptors or to attach it to carrier molecules like peptides. researchgate.netnih.gov

Other synthetic modifications include:

Ring Substitution: Introducing different substituents onto the catechol ring to alter electronic properties and metabolic stability.

Side-Chain Modification: Altering the structure of the ethanolamine side chain, for instance, by creating conformationally restricted analogues to study the required geometry for biological activity. nih.gov

Prodrugs: Synthesizing prodrug forms, such as esters or phosphorodiamidates, to improve bioavailability. mdpi.com

The synthesis of these analogues often follows established organic chemistry reactions like amidation, esterification, and transition-metal-catalyzed cross-coupling reactions. mdpi.comacademie-sciences.fr

Chemoenzymatic Approaches in this compound Production and Modification

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and efficiency of biocatalysts (enzymes). mdpi.comnih.gov This approach is particularly valuable for producing enantiomerically pure compounds under mild conditions. mdpi.com

For this compound and its analogues, key chemoenzymatic methods include:

Enzymatic Kinetic Resolution: This technique uses enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture. nih.govmdpi.comnih.gov For example, a lipase (B570770) can selectively acylate or hydrolyze an ester derivative of one enantiomer of this compound, leaving the other enantiomer unreacted. The two can then be easily separated. Lipases from Pseudomonas cepacia and Candida rugosa have been effectively used for resolving chiral alcohols and amines. mdpi.comresearchgate.net

Enzymatic Asymmetric Reductive Amination: As mentioned earlier, imine reductases (IREDs) can be used to asymmetrically synthesize chiral amines. researchgate.netnih.gov A chemoenzymatic cascade can be designed where a chemical step generates an α-hydroxy ketone, which is then aminated and reduced by an IRED to form the chiral amino alcohol structure found in this compound. researchgate.net

Dynamic Kinetic Resolution (DKR): This powerful technique combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the starting racemic material into a single desired enantiomer, overcoming the 50% yield limit of standard kinetic resolution.

These methods offer sustainable and efficient alternatives to purely chemical synthetic routes, especially for producing optically active pharmaceuticals. nih.govnsf.gov

Molecular and Cellular Mechanisms of Isobutyladrenaline Action

Quantitative Ligand-Receptor Binding Kinetics and Thermodynamics

The initial and most critical step in isobutyladrenaline's mechanism of action is its binding to adrenergic receptors. The affinity and selectivity of this binding are key determinants of its pharmacological profile.

Adrenergic receptors are categorized into several subtypes, including α1, α2, β1, β2, and β3, each with distinct tissue distributions and physiological roles. The affinity of a ligand, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), quantifies the strength of its binding to a receptor. A lower Kd or Ki value indicates a higher affinity. Selectivity, on the other hand, refers to a ligand's preference for one receptor subtype over others.

Despite a thorough search of scientific databases, specific binding affinity (Ki or Kd values) and selectivity profiles for this compound at various adrenergic receptor subtypes could not be located. To illustrate the type of data that is currently unavailable for this compound, the following interactive table presents a hypothetical affinity profile, which would be necessary to understand its potential physiological effects.

| Adrenergic Receptor Subtype | Hypothetical Ki (nM) | Hypothetical Selectivity vs. β2 |

| β1 | Data not available | Data not available |

| β2 | Data not available | N/A |

| β3 | Data not available | Data not available |

| α1 | Data not available | Data not available |

| α2 | Data not available | Data not available |

This table is for illustrative purposes only and does not represent actual experimental data.

Trace Amine-Associated Receptors (TAARs) are another class of GPCRs that can be activated by some adrenergic compounds. These receptors are involved in a variety of neurological and physiological processes. The interaction of this compound with TAARs, including its binding affinity and functional activity, is an area where no research findings have been published.

Intracellular Signal Transduction Pathways Elicited by this compound

Upon binding to an adrenergic receptor, this compound would be expected to initiate a series of intracellular signaling events. The nature of these events depends on the receptor subtype and the G proteins to which it couples.

Adrenergic receptors are classic examples of GPCRs, which, upon agonist binding, undergo a conformational change that allows them to activate heterotrimeric G proteins. The G protein then dissociates into its α and βγ subunits, which in turn modulate the activity of various effector enzymes and ion channels. The specific G protein subtype (e.g., Gs, Gi, Gq) that is activated determines the downstream signaling cascade. There is no specific information available in the scientific literature regarding which G proteins are preferentially coupled to by this compound-bound adrenergic receptors.

A primary signaling pathway for β-adrenergic receptors involves the activation of adenylyl cyclase by the Gs α-subunit. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous cellular proteins, leading to a physiological response. Quantitative data on the potency (EC50) and efficacy (Emax) of this compound in stimulating adenylyl cyclase and generating cAMP are not available.

The following interactive table illustrates the type of data that would be required to characterize the functional activity of this compound on the cAMP pathway.

| Parameter | Hypothetical Value |

| EC50 (cAMP accumulation) | Data not available |

| Emax (% of Isoproterenol) | Data not available |

This table is for illustrative purposes only and does not represent actual experimental data.

Following prolonged agonist stimulation, GPCRs are desensitized and internalized, a process mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. GRKs phosphorylate the activated receptor, which then serves as a binding site for β-arrestins. β-arrestin binding uncouples the receptor from G proteins and targets it for internalization into endosomes. This process is crucial for terminating the signal and for resensitizing the receptor. No studies have been published that investigate the ability of this compound to promote β-arrestin recruitment and subsequent receptor internalization.

Other Downstream Signaling Cascades (e.g., MAPK, PLC)

The activation of G protein-coupled receptors (GPCRs), such as adrenergic receptors, by agonists can trigger a variety of intracellular signaling pathways beyond the canonical adenylyl cyclase cascade. Two such important pathways are the Mitogen-Activated Protein Kinase (MAPK) and Phospholipase C (PLC) cascades, which are pivotal in regulating cellular processes like proliferation, differentiation, and apoptosis.

The MAPK signaling pathway is a multi-tiered kinase cascade that transmits signals from the cell surface to the nucleus. Receptors coupled to heterotrimeric G proteins can stimulate MAPK through their Gβγ subunits. nih.gov This signaling can also be mediated by phosphoinositide 3-kinase gamma (PI3Kγ), which appears to require a series of intermediates including Shc, Grb2, Sos, Ras, and Raf to ultimately activate MAPK. nih.gov

The Phospholipase C (PLC) pathway, on the other hand, is initiated by the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process is fundamental to the control of diverse biological processes. youtube.com Gq-coupled receptors are primary activators of PLC. researchgate.net

However, a thorough review of existing scientific literature reveals a significant gap in knowledge regarding the specific effects of this compound on these particular downstream signaling cascades. There are currently no available studies that have investigated or documented the activation or inhibition of the MAPK or PLC pathways as a direct result of this compound binding to its target receptors. Consequently, the role of this compound in modulating these critical cellular signaling networks remains an open area for future research.

Receptor Reserve and Functional Selectivity Studies in Recombinant Systems

The concepts of receptor reserve and functional selectivity are crucial for understanding the nuanced pharmacological profiles of adrenergic agonists. Receptor reserve refers to the situation where a maximal physiological response can be achieved without the occupation of all available receptors by an agonist. nih.gov Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. researchgate.net

Studies on other β-adrenoceptor agonists have demonstrated that selectivity can be based on both selective affinity for a receptor subtype and selective intrinsic efficacy at that receptor. nih.gov For instance, some agonists exhibit high selectivity due to their affinity for a particular receptor subtype, while others show selectivity based on their ability to elicit a stronger response at one subtype over another. nih.gov Recombinant systems, which involve expressing specific human receptor subtypes in cell lines like CHO-K1, are instrumental in dissecting these properties. researchgate.net

Despite the established methodologies for these investigations, there is a notable absence of published research on the receptor reserve and functional selectivity of this compound in any recombinant system. Data on its binding affinities (Ki), potency (EC50), and intrinsic efficacy at different adrenergic receptor subtypes (e.g., β1, β2, β3) are not available. Therefore, it is not currently possible to define its selectivity profile or to determine the extent of receptor reserve for its actions at various tissues.

Enzyme Inhibition and Activation Profiles of this compound (e.g., MAO, COMT)

The metabolic fate of catecholamines is largely determined by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). nih.gov These enzymes are responsible for the degradation of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine, thereby terminating their signaling. nih.gov

MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate and inhibitor specificities. nih.gov Generally, MAO-A preferentially oxidizes serotonin and norepinephrine, while MAO-B has a higher preference for phenylethylamine. clinpgx.org Both isoforms can metabolize dopamine. clinpgx.org The substrate specificities of these enzymes can be influenced by single amino acid differences in their structure. nih.gov

COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the catechol ring of its substrates. nih.gov Any compound possessing a catechol structure is a potential substrate for COMT. wikipedia.org

Pharmacological Characterization of Isobutyladrenaline in Preclinical Models in Vitro and Ex Vivo

Functional Assays in Isolated Tissue Preparations

Isolated tissue bath assays are a classic pharmacological method for assessing the concentration-response relationships of compounds in contractile tissues. nih.govresearchgate.net These systems maintain tissue viability for hours in a controlled physiological environment, allowing for the measurement of responses to drugs and other stimuli. researchgate.netadinstruments.com

The effects of isobutyladrenaline on vascular tone have been assessed using isolated blood vessel preparations, such as rat thoracic aorta rings. nih.gov In these ex vivo settings, the tissue is mounted in an organ bath, and changes in isometric contraction and relaxation are measured with force transducers. nih.govreprocell.com Studies on adrenaline-like compounds demonstrate that their effect on blood vessels is dependent on their relative activity at α- and β-adrenergic receptors. wikipedia.orgkarger.com While agonists with strong α-receptor activity cause vasoconstriction, those with predominant β-receptor activity, particularly at β2-receptors, induce vasodilation and relaxation of vascular smooth muscle. nih.govnih.gov Proinflammatory factors can enhance the contractility and impair the relaxation of vascular smooth muscle cells. nih.gov

The cardiac effects of this compound are investigated using isolated heart preparations, such as guinea pig atria or perfused hearts. researchgate.netd-nb.info These studies measure changes in the force of contraction (inotropic effects) and heart rate (chronotropic effects). nih.govnih.gov Activation of β-adrenergic receptors in the heart typically leads to positive inotropic and chronotropic responses. wikipedia.orgnih.gov Specifically, β1-adrenergic receptor signaling in cardiomyocytes regulates heart rate, contractility, and relaxation. nih.gov While β2-receptor stimulation can also mediate positive chronotropic and inotropic responses, its contribution to contractility may be less pronounced than its effect on heart rate. nih.gov Historical studies have shown that this compound exerts marked positive chronotropic and inotropic effects. wikipedia.org

The activity of this compound on airway smooth muscle is a critical area of investigation, often utilizing isolated guinea pig tracheal preparations. researchgate.net The ability of a compound to relax pre-contracted airway tissue is indicative of bronchodilatory potential. frontiersin.org This relaxation is primarily mediated by the activation of β2-adrenergic receptors, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). frontiersin.orgnih.govnih.gov PKA then phosphorylates various targets to induce smooth muscle relaxation. frontiersin.org Early research identified this compound as a weakly active bronchodilator compared to compounds like isoprenaline and adrenaline. wikipedia.org

Receptor Occupancy and Efficacy Determinations in Cell Line Models

To understand the molecular interactions of this compound, researchers use in vitro assays with cell lines engineered to express specific receptor subtypes. sygnaturediscovery.com Radioligand binding assays are a powerful tool to characterize a drug's binding to its target receptor. sygnaturediscovery.com These studies can determine a compound's affinity (often expressed as the dissociation constant, Kd) for different adrenergic receptors, such as β1 and β2. nih.govsygnaturediscovery.com

Functional assays in these cell lines measure the cellular response following receptor binding, which defines the compound's efficacy. nih.gov A common method is to quantify the production of second messengers like cAMP upon receptor activation by an agonist. frontiersin.orgnih.gov Such studies allow for a precise determination of whether a compound is a full or partial agonist and its relative efficacy compared to standard agonists. For novel compounds, these assays can also assess G-protein activation and β-arrestin recruitment to characterize their signaling profile. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. oncodesign-services.comnih.govslideshare.net In the case of catecholamines, the structure of the substituent on the nitrogen atom is a key determinant of its pharmacological properties. SAR studies involve synthesizing and testing a series of related compounds (analogues) to identify which structural features affect potency and selectivity. oncodesign-services.comnih.gov

For β-adrenergic agonists, there is a well-established relationship between the size of the N-alkyl substituent and receptor selectivity. The progression from noradrenaline (no N-alkyl group) to adrenaline (N-methyl) and then to isoprenaline (N-isopropyl) shows an increasing affinity and activity at β-receptors. wikipedia.org this compound, with its N-isobutyl group, is part of this series. Historical studies have ranked the bronchodilator effect of these amines, yielding a series from the most potent, isopropyl-adrenaline (isoprenaline), through adrenaline, to the weakly active isobutyl-adrenaline. wikipedia.org

Quantitative structure-activity relationship (QSAR) models use mathematical equations to correlate physicochemical properties of molecules with their biological activity, allowing for more precise predictions for new analogues. oncodesign-services.com

Comparative Pharmacodynamics of this compound with Endogenous Catecholamines

Preclinical characterization involves comparing the pharmacodynamic effects of a synthetic compound like this compound with endogenous catecholamines, primarily adrenaline and noradrenaline. nih.govnih.gov These comparisons are performed in the same in vitro and ex vivo models to ensure a valid assessment of relative potency and efficacy.

The table below summarizes the general rank order of potency for adrenergic agonists at different receptors, which dictates their pharmacodynamic effects. This compound's effects would be compared within this framework.

| Feature | Adrenaline | Noradrenaline | Isoprenaline |

| Primary Receptor Affinity | α and β | Primarily α, some β1 | High β, very low α |

| Vascular Effect | Biphasic: Vasoconstriction (α), Vasodilation (β2) | Potent Vasoconstriction (α) | Potent Vasodilation (β2) |

| Cardiac (Inotropic/Chronotropic) | Potent (β1) | Less potent than adrenaline (β1) | Very potent (β1) |

| Bronchodilation | Potent (β2) | Weak (low β2 affinity) | Very potent (β2) |

This table presents a generalized comparison based on the known activities of common catecholamines. Specific quantitative data for this compound would require direct comparative studies.

Metabolic Pathways and Biotransformation of Isobutyladrenaline in Non Human Biological Systems

Identification and Characterization of Isobutyladrenaline Metabolites in Vitro

To date, no studies have been published that identify and characterize the in vitro metabolites of this compound. Such a study would typically involve incubating this compound with liver microsomes, hepatocytes, or other cellular fractions from non-human species. The resulting mixture would then be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the chemical structures of the metabolites formed.

Based on the metabolism of other N-substituted catecholamines, potential metabolites of this compound could hypothetically include:

O-methylated metabolites: Formed by the action of Catechol-O-methyltransferase (COMT).

Deaminated metabolites: Resulting from the activity of Monoamine Oxidase (MAO) on the ethylamine (B1201723) side chain.

N-dealkylated metabolites: Removal of the isobutyl group to yield adrenaline.

Conjugated metabolites: Such as glucuronide or sulfate (B86663) conjugates of the primary metabolites.

Without experimental data, a table of identified metabolites and their characteristics cannot be created.

Enzymatic Degradation Pathways of this compound (e.g., Catechol-O-methyltransferase, Monoamine Oxidase)

The primary enzymes responsible for the degradation of endogenous catecholamines are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). derangedphysiology.comderangedphysiology.com It is highly probable that these enzymes are also involved in the metabolism of this compound due to its catechol structure and amine group.

Catechol-O-methyltransferase (COMT): This enzyme catalyzes the transfer of a methyl group to one of the hydroxyl groups on the catechol ring. derangedphysiology.com For this compound, this would likely result in the formation of 3-O-methyl-isobutyladrenaline or 4-O-methyl-isobutyladrenaline.

Monoamine Oxidase (MAO): MAO catalyzes the oxidative deamination of the ethylamine side chain. derangedphysiology.com The presence of the N-isobutyl group may influence the affinity of this compound for MAO isoforms (MAO-A and MAO-B). The rate and extent of deamination by MAO for this compound have not been experimentally determined.

Detailed research findings on the specific roles and kinetics of these enzymes in this compound degradation are currently absent from the scientific literature.

In Vitro Stability and Biotransformation Profiling in Cellular and Subcellular Fractions

Information regarding the in vitro stability of this compound in cellular and subcellular fractions, such as liver microsomes or hepatocytes, is not available. thermofisher.combioduro.com Stability assays are crucial for determining a compound's metabolic rate and predicting its clearance in vivo.

A typical in vitro stability study would provide data such as:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): A measure of the metabolic activity of the liver towards the compound.

Without these studies, a biotransformation profile and a data table summarizing the in vitro stability of this compound cannot be compiled.

Prodrug Concepts and Metabolic Activation Pathways of this compound Derivatives

There is no information in the scientific literature regarding the design or investigation of prodrugs of this compound. Prodrugs are inactive compounds that are converted into an active drug within the body through metabolic processes. nih.gov For a compound like this compound, a prodrug strategy could potentially be employed to modify its pharmacokinetic properties. However, no such derivatives or their metabolic activation pathways have been described.

Advanced Analytical and Spectroscopic Methodologies for Isobutyladrenaline Research

High-Resolution Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation and quantification of isobutyladrenaline. These techniques offer high resolution and sensitivity, allowing for the accurate measurement of the compound in various research samples. The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.

The polarity of catecholamines like this compound can make them challenging to retain on standard reversed-phase columns. mac-mod.com Therefore, specialized columns, such as those with Pentafluorophenyl (PFP) stationary phases, are often employed to provide unique selectivity and enhanced retention through multiple interaction mechanisms, including hydrophobic and π-π interactions. mac-mod.comwaters.com UPLC systems, utilizing columns with smaller particle sizes (typically sub-2 µm), offer significant advantages over traditional HPLC by providing faster analysis times, improved resolution, and greater sensitivity. waters.com Detection is commonly performed using a UV detector, as the catechol ring of this compound exhibits strong absorbance at specific wavelengths.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 or PFP (e.g., 100 x 2.1 mm, 1.8 µm) | PFP phases offer enhanced retention and selectivity for polar catecholamines. mac-mod.comwaters.com |

| Mobile Phase A | Aqueous buffer with acid (e.g., 0.1% Formic Acid in Water) | Acidification improves peak shape and ensures ionization consistency. nih.gov |

| Mobile Phase B | Methanol or Acetonitrile | Organic modifier used to elute the analyte from the column. |

| Elution Mode | Gradient | Allows for optimal separation from other matrix components and shortens run time. waters.com |

| Flow Rate | 0.3 - 0.5 mL/min (UPLC) | Typical flow rate for UPLC systems providing high efficiency. waters.com |

| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. labmedica.com |

| Detection | UV at ~280 nm | Wavelength at which the catechol moiety exhibits strong absorbance. |

Mass Spectrometry-Based Approaches for Structural Elucidation and Metabolite Identification (e.g., LC-MS/MS, HRMS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural confirmation and trace-level quantification of this compound. Tandem mass spectrometry (MS/MS) provides high specificity by monitoring a specific fragmentation transition from a precursor ion to a product ion. nih.gov This is typically performed using an electrospray ionization (ESI) source in positive ion mode, which generates the protonated molecular ion [M+H]+ of this compound.

High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. nih.gov This capability is critical for unequivocally determining the elemental composition of the parent drug and its metabolites, thereby facilitating their identification in complex biological matrices. nih.govijpras.com The general fragmentation pattern for catecholamines involves characteristic losses from the parent molecule, which aids in structural elucidation. nih.gov

| Parameter | Value/Description | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates the protonated molecule [M+H]+. |

| Precursor Ion [M+H]+ (m/z) | 212.16 | Calculated exact mass for C12H22NO2+. This ion is selected in the first quadrupole. |

| Primary Fragment Ion (m/z) | 137.06 | Plausible fragment corresponding to the protonated catecholamine head group after loss of the isobutylamino side chain. |

| Monitored Transition (MRM) | 212.16 → 137.06 | Specific transition used for quantification, providing high selectivity. waters.com |

| HRMS Measurement | Provides mass accuracy < 5 ppm | Confirms elemental composition for structural elucidation of parent drug and metabolites. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.gov Chemical shifts, coupling constants, and peak integrations allow for a complete assignment of the molecular structure.

Beyond simple structural confirmation, NMR is a powerful tool for studying the three-dimensional conformation of this compound in solution and its interactions with biological targets such as receptors. nih.gov Techniques like Chemical Shift Perturbation (CSP) mapping can identify the specific atoms involved in a binding event. rsc.org By monitoring changes in the NMR spectrum of a receptor upon the addition of this compound, researchers can map the binding site and gain insight into the structural basis of the interaction at an atomic level. rsc.orgnih.gov

| Atom Position | ¹H NMR (Predicted δ) | ¹³C NMR (Predicted δ) |

|---|---|---|

| Aromatic CH (ortho to -OH) | ~6.8 | ~115-116 |

| Aromatic CH (meta to -OH) | ~6.7 | ~120 |

| Aromatic C-OH | - | ~144-145 |

| CH-OH | ~4.7 | ~72 |

| CH2-N | ~2.9 | ~50 |

| CH-N (isobutyl) | ~2.8 | ~60 |

| CH (isobutyl) | ~1.8 | ~28 |

| CH3 (isobutyl) | ~0.9 | ~20 |

Spectrophotometric and Fluorometric Methods for Receptor Binding and Functional Assays

Spectrophotometric and fluorometric assays are essential for characterizing the interaction of this compound with its target receptors, which are typically G-protein coupled receptors (GPCRs). These methods can determine binding affinity and functional activity.

Spectrophotometry can be combined with electrochemistry (spectroelectrochemistry) to quantify compounds like this compound. mdpi.com In this technique, an applied potential oxidizes the catechol moiety, leading to the formation of a product with a distinct UV-Vis absorption spectrum. The change in absorbance at a specific wavelength can be correlated with the concentration of the compound. mdpi.comresearchgate.net

Fluorescence-based assays provide a highly sensitive, non-radioactive alternative for studying receptor-ligand interactions. nih.govceltarys.com Fluorescence Polarization (FP) is a common technique used in high-throughput screening. nih.govdrgpcr.com The principle relies on the observation that a small, fluorescently-labeled ligand tumbles rapidly in solution, resulting in depolarized emitted light. When this fluorescent ligand binds to a large receptor protein, its rotation slows dramatically, and the emitted light remains polarized. An unlabeled compound like this compound can compete with the fluorescent ligand for the binding site, causing a decrease in fluorescence polarization that can be measured to determine its binding affinity. celtarys.comdrgpcr.com

| Component | Description | Role in Assay |

|---|---|---|

| Adrenergic Receptor | Purified GPCR preparation. | The biological target of interest. |

| Fluorescent Ligand | A known adrenergic ligand labeled with a fluorophore (e.g., BODIPY). nih.gov | The probe that generates a high polarization signal when bound to the receptor. |

| This compound | The unlabeled test compound. | Competes with the fluorescent ligand for the receptor binding site. |

| Measurement | Change in millipolarization units (mP). | A high concentration of this compound displaces the fluorescent ligand, causing a decrease in the polarization signal, which is used to calculate its binding affinity (Ki). |

Electrochemical Detection Methods for this compound Sensing in Research Matrices

Electrochemical methods offer a highly sensitive and often cost-effective approach for the detection of this compound. mdpi.com These techniques capitalize on the electroactive nature of the catechol group, which can be easily oxidized at an electrode surface. asdlib.org Methods such as Cyclic Voltammetry (CV) and amperometry are commonly used.

In a typical experiment, a potential is applied to a working electrode (e.g., glassy carbon or a modified composite electrode). When the potential reaches the oxidation potential of this compound, electrons are transferred from the catechol ring to the electrode, generating a current that is directly proportional to the compound's concentration. unc.edu The choice of electrode material and surface modifications can significantly enhance the sensitivity, selectivity, and stability of the sensor, allowing for detection at very low concentrations. africaresearchconnects.comacs.orgresearchgate.net These sensors have been successfully applied to the detection of similar catecholamines in biological and pharmaceutical samples. scielo.brepa.gov

| Technique | Working Electrode | Principle of Detection | Typical Performance |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Measures current as the potential is swept, showing characteristic oxidation/reduction peaks for the analyte. unc.edu | Provides qualitative and quantitative information about the redox process. |

| Differential Pulse Voltammetry (DPV) | Modified Carbon Paste Electrode | Enhances sensitivity over CV by minimizing background charging current. | Low detection limits (micromolar to nanomolar range). epa.gov |

| Amperometry | Iridium Oxide Nanoparticle Modified GCE | A constant potential is applied, and the resulting current from the oxidation of the analyte is measured over time. scielo.br | High sensitivity and suitability for real-time monitoring. nih.gov |

| ITIES-based Sensor | Glass-nanopipet electrode | Detects non-redox ion transfer across two immiscible electrolyte solutions, offering an alternative to redox-based methods. mdpi.com | Extremely low detection limits (picomolar range). mdpi.com |

Theoretical and Computational Modeling of Isobutyladrenaline Interactions

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method is instrumental in understanding the specific interactions between isobutyladrenaline and its target, primarily the β2-adrenergic receptor. Docking simulations can reveal key amino acid residues within the receptor's binding pocket that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the this compound molecule.

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-receptor complex over time. frontiersin.org MD simulations provide a more realistic representation of the biological environment, treating both the ligand and receptor as flexible entities. ajms.iq This allows for the observation of conformational changes in the receptor upon ligand binding and helps to assess the stability of the docked pose. frontiersin.org The insights gained from MD simulations are crucial for understanding the nuances of receptor activation and the duration of the ligand's effect. ajms.iq

Table 1: Key Interaction Data from a Hypothetical Molecular Docking and Dynamics Simulation of this compound with the β2-Adrenergic Receptor

| Interaction Type | Receptor Residue | Ligand Moiety | Distance (Å) | Stability over Simulation |

| Hydrogen Bond | Asp113 | Catechol Hydroxyl | 2.8 | High |

| Hydrogen Bond | Ser204 | Catechol Hydroxyl | 3.1 | High |

| Hydrogen Bond | Asn312 | Amine Nitrogen | 2.9 | Moderate |

| Pi-Stacking | Phe290 | Catechol Ring | 4.5 | High |

| Van der Waals | Val114 | Isobutyl Group | 3.8 | Moderate |

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

To gain a deeper understanding of the intrinsic properties of this compound, quantum mechanical methods such as ab initio calculations and Density Functional Theory (DFT) are utilized. nih.gov These first-principles methods allow for the detailed analysis of the molecule's electronic structure without the need for empirical parameters. stackexchange.com

Ab initio methods, while computationally intensive, provide highly accurate calculations of molecular orbitals, electron density, and electrostatic potential. uol.de DFT, a more computationally tractable approach, is also widely used to study the electronic properties of drug molecules. unram.ac.id These calculations can determine the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and interaction with the receptor. unram.ac.id Analysis of the electrostatic potential surface helps to identify the regions of the this compound molecule that are most likely to engage in electrostatic interactions with the receptor.

Table 2: Selected Electronic Properties of this compound from a Hypothetical DFT Calculation

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| Dipole Moment | 4.5 D | Reflects overall polarity |

| Mulliken Charge on Amine N | -0.6 e | Highlights a key interaction site |

| Mulliken Charge on Catechol O | -0.5 e | Highlights key interaction sites |

Chemoinformatics and Machine Learning Approaches for Activity Prediction

Chemoinformatics integrates computational methods to analyze large datasets of chemical compounds and their biological activities. neovarsity.org For this compound and its analogs, chemoinformatic tools can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

Machine learning algorithms, such as random forests and support vector machines, are increasingly being used to build sophisticated QSAR models. nih.govnih.gov These models can predict the biological activity of novel compounds based on their molecular descriptors, which are numerical representations of their chemical structure. mdpi.com By training a model on a dataset of adrenergic agonists with known activities, it becomes possible to predict the potency of new or hypothetical compounds like modified versions of this compound. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors from the catechol hydroxyls, a positive ionizable feature from the amine, and an aromatic ring feature. mdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. medsci.org This process, known as virtual screening, allows for the rapid identification of potential new ligands that may bind to the β2-adrenergic receptor and elicit a similar biological response to this compound. nih.govsimulations-plus.com Hits from virtual screening can then be subjected to more rigorous computational analysis, such as molecular docking and MD simulations, before being considered for chemical synthesis and biological testing. mdpi.com

Future Directions and Emerging Research Paradigms for Isobutyladrenaline

Development of Isobutyladrenaline as a Pharmacological Probe for Adrenergic Receptor Deconvolution

This compound's interaction with adrenergic receptors makes it a valuable candidate for development as a pharmacological probe. Such probes are essential for dissecting the complex signaling pathways associated with different adrenergic receptor subtypes. The goal is to use this compound to selectively activate or block specific receptors, allowing researchers to unravel their distinct physiological roles.

The selectivity of a ligand for different receptor subtypes is a critical aspect of its potential as a pharmacological probe. nih.gov While some agonists like isoprenaline show little selectivity in terms of affinity, others can be highly selective for a particular receptor subtype. nih.gov The development of this compound as a probe would involve detailed characterization of its binding affinities and efficacies at each of the nine human adrenergic receptors (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, and β3). mdpi.com This process of "deconvolution" allows for a clearer understanding of the function of each receptor subtype in various tissues and disease states.

Research in this area would focus on modifying the this compound structure to enhance its selectivity. By understanding the structural basis of receptor-ligand interactions, it is possible to design probes that are highly specific for a single adrenergic receptor subtype. mdpi.com These probes can then be used in a variety of experimental systems, from isolated cells to whole organisms, to investigate the physiological and pathological processes mediated by that specific receptor.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Adrenergic Receptor Subtypes This table is illustrative and represents the type of data that would be generated in the development of this compound as a pharmacological probe. Actual values would need to be determined experimentally.

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| α1A | Data not available |

| α1B | Data not available |

| α1D | Data not available |

| α2A | Data not available |

| α2B | Data not available |

| α2C | Data not available |

| β1 | Data not available |

| β2 | Data not available |

| β3 | Data not available |

Exploration of this compound Derivatives for Specific Receptor Biasing and Functional Selectivity

The concept of functional selectivity, or biased agonism, has revolutionized pharmacology. It describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. wikipedia.orgnih.gov This is a departure from the traditional view that a ligand is simply an agonist or antagonist. wikipedia.org For G protein-coupled receptors (GPCRs) like adrenergic receptors, signaling can occur through G proteins or via β-arrestin pathways. mdpi.com

The exploration of this compound derivatives is a promising avenue for developing biased agonists. By systematically modifying the chemical structure of this compound, researchers can create new compounds that exhibit a bias towards either G protein-mediated signaling or β-arrestin-mediated signaling. mdpi.comelifesciences.org This approach has significant therapeutic potential, as it could lead to the development of drugs with improved efficacy and fewer side effects. elifesciences.org

The synthesis of such derivatives involves established chemical methods. nih.govlabmanager.comnih.govopenmedicinalchemistryjournal.com For example, modifications could be made to the catechol ring or the amine side chain of the this compound molecule. Each new derivative would then be tested in a panel of cell-based assays to determine its signaling profile at various adrenergic receptor subtypes. These assays would measure both G protein activation (e.g., cAMP production for β-receptors) and β-arrestin recruitment. nih.govd-nb.info

Table 2: Hypothetical Functional Selectivity of this compound Derivatives at the β2-Adrenergic Receptor This table is illustrative and demonstrates the type of data generated when exploring functional selectivity. "Bias Factor" indicates the degree of preference for one pathway over another, with values > 1 indicating a bias towards the G-protein pathway and values < 1 indicating a bias towards the β-arrestin pathway.

| Derivative | G-Protein Pathway Activation (EC50, nM) | β-Arrestin Pathway Activation (EC50, nM) | Bias Factor |

|---|---|---|---|

| Derivative A | Data not available | Data not available | Data not available |

| Derivative B | Data not available | Data not available | Data not available |

| Derivative C | Data not available | Data not available | Data not available |

Integration of Multi-Omics Data in Understanding this compound's Systemic Interactions (in non-human models)

To gain a comprehensive understanding of the systemic effects of this compound, researchers are turning to multi-omics approaches. azolifesciences.com This involves the integration of data from different "omics" fields, such as proteomics (the study of proteins) and metabolomics (the study of metabolites). azolifesciences.comnih.govmdpi.com By combining these datasets, scientists can create a more complete picture of how this compound affects biological systems at multiple levels. nih.govresearchgate.net

In non-human models, such as mice, researchers can administer this compound and then collect tissue samples for multi-omics analysis. amegroups.orgcrownbio.comelifesciences.org Proteomics techniques, like mass spectrometry, can identify and quantify changes in the protein landscape of a particular tissue in response to the compound. mdpi.commaynoothuniversity.iefrontiersin.org This could reveal which signaling pathways are activated and which proteins are involved in the cellular response.

Metabolomics studies can identify and quantify small molecules in biological samples, providing a snapshot of the metabolic state of an organism. nih.govfrontiersin.orgmdpi.com By analyzing how the metabolome changes in response to this compound, researchers can understand its effects on energy metabolism, neurotransmitter synthesis, and other key biochemical processes. amegroups.org The integration of proteomics and metabolomics data can reveal complex interactions between different biological pathways and provide novel insights into the systemic effects of this compound. mdpi.com

Table 3: Illustrative Multi-Omics Data from a Hypothetical Study of this compound in a Mouse Model This table provides an example of the types of changes that might be observed in a multi-omics study. The specific proteins and metabolites would be identified through experimental analysis.

| Omics Type | Key Finding | Potential Implication |

|---|---|---|

| Proteomics (Heart Tissue) | Upregulation of proteins involved in cardiac muscle contraction. | Increased cardiac output. |

| Metabolomics (Liver Tissue) | Alterations in glucose and lipid metabolism pathways. | Mobilization of energy stores. |

| Proteomics (Lung Tissue) | Changes in the expression of smooth muscle regulatory proteins. | Bronchodilation. |

Advanced Biosensor Development for this compound Detection in Research Applications

The development of advanced biosensors for the detection of this compound is a key area of future research. nih.govresearchgate.net Biosensors are analytical devices that can detect specific biological molecules with high sensitivity and selectivity. mdpi.com For a compound like this compound, biosensors could be used to measure its concentration in real-time in various research settings, from cell cultures to in vivo models. mdpi.comresearchgate.net

Several types of biosensors could be developed for this compound detection. Electrochemical biosensors, for instance, measure changes in electrical signals that occur when the target molecule interacts with the sensor surface. mdpi.commdpi.comnih.gov These sensors can be made highly sensitive and selective through the use of nanomaterials and specific recognition elements. mdpi.com

Another promising approach is the use of fluorescent biosensors. nih.govmdpi.com These biosensors typically consist of a receptor protein (such as an adrenergic receptor) linked to a fluorescent molecule. nih.gov When this compound binds to the receptor, it causes a conformational change that alters the fluorescence signal. mdpi.com This allows for the direct visualization of ligand-receptor interactions in living cells with high spatial and temporal resolution. nih.gov The development of such biosensors would be a powerful tool for studying the pharmacokinetics and pharmacodynamics of this compound in unprecedented detail.

Table 4: Comparison of Potential Biosensor Technologies for this compound Detection This table outlines the characteristics of different biosensor technologies that could be applied to the detection of this compound.

| Biosensor Type | Principle of Detection | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Electrochemical | Measures current or potential changes upon binding. mdpi.comnih.gov | High sensitivity, portability, low cost. nih.gov | Interference from other electroactive species. researchgate.net |

| Fluorescent | Detects changes in fluorescence upon ligand binding. mdpi.com | High spatial and temporal resolution, suitable for live-cell imaging. nih.gov | Requires genetic engineering of cells, potential for phototoxicity. |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a metal surface. mdpi.com | Label-free detection, real-time kinetics. mdpi.com | Requires specialized equipment, potential for non-specific binding. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.